molecular formula C9H13ClN2O B13664765 (3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine hydrochloride

(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine hydrochloride

Cat. No.: B13664765
M. Wt: 200.66 g/mol
InChI Key: HQZUEFAHJRPMBQ-UHFFFAOYSA-N
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Description

(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H13ClN2O. It is a derivative of oxazine and is often used in various research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of an amine with a suitable aldehyde or ketone, followed by hydrochloride salt formation. The reaction conditions often require specific temperatures and pH levels to ensure the desired product yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: (3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • (3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine
  • (3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanol
  • (3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)amine

Comparison: Compared to these similar compounds, (3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine hydrochloride is unique due to its hydrochloride salt form, which can influence its solubility, stability, and reactivity. This uniqueness makes it particularly valuable in certain research and industrial applications .

Properties

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanamine;hydrochloride

InChI

InChI=1S/C9H12N2O.ClH/c10-6-7-1-2-9-8(5-7)11-3-4-12-9;/h1-2,5,11H,3-4,6,10H2;1H

InChI Key

HQZUEFAHJRPMBQ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(N1)C=C(C=C2)CN.Cl

Origin of Product

United States

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